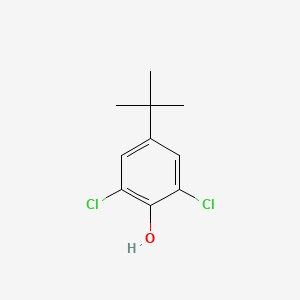![molecular formula C12H24N2O6S2 B8223589 2,3-Butanedione bis[O-(butylsulfonyl)oxime]](/img/structure/B8223589.png)
2,3-Butanedione bis[O-(butylsulfonyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanedione bis[O-(butylsulfonyl)oxime] is an organic compound with the molecular formula C12H24N2O6S2 It is known for its unique chemical structure, which includes two butylsulfonyl groups attached to an oxime moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] typically involves the reaction of 2,3-butanedione with butylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes oximation to yield the final product. The general reaction conditions include:
Reactants: 2,3-Butanedione, butylsulfonyl chloride, and pyridine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 2,3-butanedione and butylsulfonyl chloride.
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification: Crystallization or distillation to isolate the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butanedione bis[O-(butylsulfonyl)oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Azides, thiols, or other substituted oximes.
Aplicaciones Científicas De Investigación
2,3-Butanedione bis[O-(butylsulfonyl)oxime] has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive oxime groups.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] involves its reactive oxime groups, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The molecular targets include enzymes and receptors, where it can inhibit or modify their activity through covalent modification.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanedione bis[O-(methylsulfonyl)oxime]: Similar structure but with methylsulfonyl groups instead of butylsulfonyl.
2,3-Butanedione bis[O-(ethylsulfonyl)oxime]: Contains ethylsulfonyl groups.
2,3-Butanedione bis[O-(propylsulfonyl)oxime]: Features propylsulfonyl groups.
Uniqueness
2,3-Butanedione bis[O-(butylsulfonyl)oxime] is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous.
Propiedades
IUPAC Name |
[(Z)-[(3E)-3-butylsulfonyloxyiminobutan-2-ylidene]amino] butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6S2/c1-5-7-9-21(15,16)19-13-11(3)12(4)14-20-22(17,18)10-8-6-2/h5-10H2,1-4H3/b13-11-,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKPJJMISCEBSE-HEEUSZRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)ON=C(C)C(=NOS(=O)(=O)CCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)O/N=C(\C)/C(=N\OS(=O)(=O)CCCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B8223546.png)







